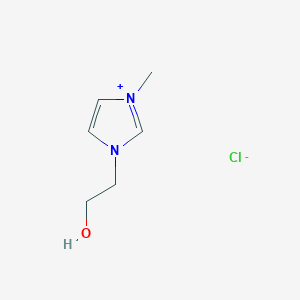

1-(2-Hydroxyethyl)-3-methylimidazolium chloride

Vue d'ensemble

Description

1-(2-Hydroxyethyl)-3-methylimidazolium chloride is a type of ionic liquid, which is a salt in the liquid state at relatively low temperatures. It is composed of a 1-(2-hydroxyethyl)-3-methylimidazolium cation and a chloride anion. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. These properties make them valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(2-Hydroxyethyl)-3-methylimidazolium chloride can be synthesized through a straightforward reaction between 1-methylimidazole and 2-chloroethanol. The reaction typically occurs under mild conditions, often at room temperature, and involves the nucleophilic substitution of the chloride ion on 2-chloroethanol by the nitrogen atom on 1-methylimidazole. The reaction can be represented as follows:

1-methylimidazole+2-chloroethanol→1-(2-Hydroxyethyl)-3-methylimidazolium chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction can be carried out in batch reactors or continuous flow systems to ensure efficient production. The purity of the final product is often enhanced through purification techniques such as recrystallization or distillation.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Hydroxyethyl)-3-methylimidazolium chloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The imidazolium ring can be reduced under specific conditions.

Substitution: The chloride ion can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Ion exchange reactions can be facilitated using silver nitrate (AgNO₃) or other suitable salts.

Major Products

Oxidation: The major product is 1-(2-oxoethyl)-3-methylimidazolium chloride.

Reduction: The major product is a reduced form of the imidazolium ring.

Substitution: The major products are new ionic liquids with different anions.

Applications De Recherche Scientifique

1-(2-Hydroxyethyl)-3-methylimidazolium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.

Biology: It can be used in the extraction and stabilization of biomolecules.

Industry: It is used in processes such as electroplating, polymerization, and as a lubricant.

Mécanisme D'action

The mechanism of action of 1-(2-hydroxyethyl)-3-methylimidazolium chloride is largely dependent on its ionic nature. The cation and anion interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in the system.

Comparaison Avec Des Composés Similaires

1-(2-Hydroxyethyl)-3-methylimidazolium chloride can be compared with other similar ionic liquids, such as:

- 1-butyl-3-methylimidazolium chloride

- 1-ethyl-3-methylimidazolium chloride

- 1-(2-hydroxyethyl)-3-ethylimidazolium chloride

Uniqueness

The presence of the hydroxyl group in this compound imparts unique properties, such as enhanced hydrogen bonding capability and increased solubility in water, compared to other ionic liquids without the hydroxyl group.

Similar Compounds

- 1-butyl-3-methylimidazolium chloride : Similar structure but with a butyl group instead of a hydroxyethyl group.

- 1-ethyl-3-methylimidazolium chloride : Similar structure but with an ethyl group instead of a hydroxyethyl group.

- 1-(2-hydroxyethyl)-3-ethylimidazolium chloride : Similar structure but with an ethyl group on the imidazolium ring.

Activité Biologique

1-(2-Hydroxyethyl)-3-methylimidazolium chloride (HEMIM Cl) is a type of ionic liquid that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine and biotechnology.

- IUPAC Name : this compound

- Molecular Formula : C6H11ClN2O

- CAS Number : 61755-34-8

The biological activity of HEMIM Cl is primarily attributed to its interaction with cellular membranes and proteins. The presence of the hydroxyl group enhances its solubility and facilitates hydrogen bonding, which may contribute to its biological effects. Studies have shown that HEMIM Cl can induce oxidative stress in various cell lines, leading to apoptosis through several pathways:

- Induction of Reactive Oxygen Species (ROS) : HEMIM Cl has been shown to increase ROS levels in human hepatocarcinoma cells (QGY-7701), resulting in apoptotic cell death characterized by caspase activation .

- Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane integrity, leading to cytochrome c release and subsequent apoptosis. This effect was observed in HepG2 cells, where exposure resulted in changes in heat shock protein expression and mitochondrial dysfunction .

Antimicrobial Properties

HEMIM Cl exhibits significant antimicrobial activity against various pathogens. Its effectiveness is influenced by concentration and the specific type of microorganism. For instance, studies have demonstrated:

Cytotoxic Effects

Research indicates that HEMIM Cl possesses cytotoxic properties towards certain cancer cell lines:

- Hepatocarcinoma Cells : In vitro studies have reported an EC50 value around 360 μM for cytotoxic effects on QGY-7701 cells, indicating a significant potential for inducing cell death in cancerous tissues .

- Liver Progenitor Cells : The compound was found to be particularly toxic to liver progenitor B-13 cells, with an EC50 value as low as 50 μM .

Study on HepG2 Cells

A study conducted by Liu et al. (2016) examined the effect of HEMIM Cl on HepG2 cells. The results indicated that exposure led to:

- Increased phosphorylation of p53.

- Disruption of mitochondrial function.

- Activation of cyclooxygenase-2 (COX-2), which is associated with inflammatory responses.

These findings suggest that HEMIM Cl can modulate critical cellular pathways involved in cancer progression and apoptosis .

Ecotoxicological Assessment

Research assessing the ecotoxicological impact of HEMIM Cl revealed that it affects microbial communities in aquatic environments. Higher concentrations were found to inhibit microbial growth, indicating potential environmental risks associated with its use .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-(3-methylimidazol-3-ium-1-yl)ethanol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2O.ClH/c1-7-2-3-8(6-7)4-5-9;/h2-3,6,9H,4-5H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRFXIWAQRNWEX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047872 | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61755-34-8 | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH9J4D7U9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.